molecular formula C17H21ClFN3O B7639542 2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride

2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride

Cat. No. B7639542
M. Wt: 337.8 g/mol
InChI Key: VLDZSDJZUYICEA-UHFFFAOYSA-N
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Description

2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a potent inhibitor of a specific protein known as protein kinase B (PKB), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.

Mechanism of Action

2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride inhibits this compound by binding to its active site, thereby preventing its activation. This compound activation is essential for various cellular processes, including cell growth, proliferation, and survival. Inhibition of this compound by this compound induces apoptosis in cancer cells and reduces insulin resistance in diabetic patients.
Biochemical and Physiological Effects:
Inhibition of this compound by this compound has several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase pathway, which is a key regulator of programmed cell death. It reduces insulin resistance in diabetic patients by increasing glucose uptake in skeletal muscle and adipose tissue. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride has several advantages and limitations for lab experiments. Its potent inhibitory effect on this compound makes it an excellent tool for studying the role of this compound in various cellular processes. However, its high potency may also lead to off-target effects, which may complicate the interpretation of results. Its hydrochloride salt form also makes it more soluble in water, which is advantageous for in vitro experiments.

Future Directions

There are several future directions for research on 2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride. One potential direction is to study its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been implicated in the pathogenesis of these diseases, and inhibition of this compound by this compound may have therapeutic potential. Another direction is to study its potential applications in combination therapy with other drugs, such as chemotherapy drugs, to enhance their efficacy. Finally, more research is needed to understand the potential off-target effects of this compound and develop strategies to minimize them.

Synthesis Methods

The synthesis of 2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride involves several steps. The first step involves the reaction of 4-methylbenzoyl chloride with 3-(pyridin-3-ylmethylamino)propan-1-ol in the presence of a base to form 4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide. The second step involves the reaction of the above compound with hydrochloric acid and 2-fluorobenzoyl chloride to form this compound.

Scientific Research Applications

2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It is a potent inhibitor of this compound, which is a key regulator of various cellular processes, including cell growth, proliferation, and survival. Inhibition of this compound by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce insulin resistance in diabetic patients.

properties

IUPAC Name

2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O.ClH/c1-13-5-6-15(16(18)10-13)17(22)21-9-3-8-20-12-14-4-2-7-19-11-14;/h2,4-7,10-11,20H,3,8-9,12H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDZSDJZUYICEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCCNCC2=CN=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.